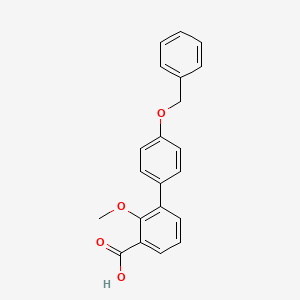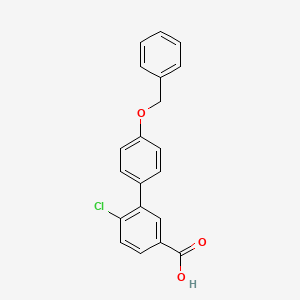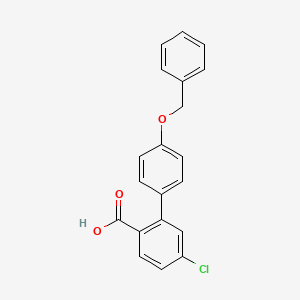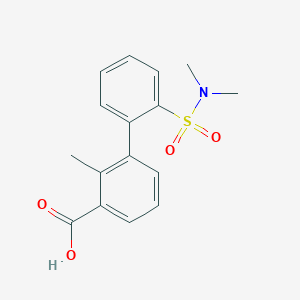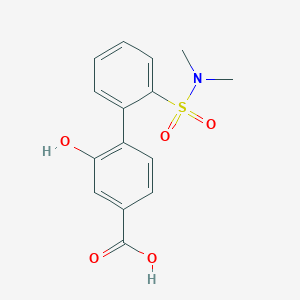
3-(4-Benzyloxyphenyl)-5-trifluoromethylbenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Benzyloxyphenyl)-5-trifluoromethylbenzoic acid (95%) is a synthetic compound with a wide range of applications in the field of scientific research. It is an important intermediate in the synthesis of various pharmaceuticals, and is also used as a reagent in organic synthesis. This compound is highly soluble in water, and has a melting point of approximately 160-162 °C. It is also known as 4-benzyloxy-3-trifluoromethyl-5-benzoic acid, and is used in various biochemical and physiological studies.
Applications De Recherche Scientifique
3-(4-Benzyloxyphenyl)-5-trifluoromethylbenzoic acid (95%) is used extensively in scientific research. It is used as a reagent in organic synthesis, and is also used in the synthesis of various pharmaceuticals. It has also been used in the synthesis of various heterocyclic compounds, as well as in the synthesis of biologically active compounds such as antibiotics and other drugs. Additionally, it has been used in the synthesis of various peptides, and in the study of various biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 3-(4-Benzyloxyphenyl)-5-trifluoromethylbenzoic acid (95%) is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory substances such as prostaglandins. By inhibiting the activity of COX-2, 3-(4-Benzyloxyphenyl)-5-trifluoromethylbenzoic acid (95%) has been shown to reduce inflammation, and may also have potential anti-cancer effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Benzyloxyphenyl)-5-trifluoromethylbenzoic acid (95%) have been studied extensively in recent years. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), and thus reduce inflammation. Additionally, it has been shown to have potential anti-cancer effects, as well as to reduce the risk of cardiovascular disease. It has also been shown to have potential anti-inflammatory, anti-allergic, and anti-oxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-Benzyloxyphenyl)-5-trifluoromethylbenzoic acid (95%) has several advantages for use in laboratory experiments. It is highly soluble in water, and has a melting point of approximately 160-162 °C. Additionally, it is relatively inexpensive, and can be easily synthesized using a variety of methods. However, it is important to note that this compound can be toxic if not handled properly, and should be used with caution.
Orientations Futures
The potential applications of 3-(4-Benzyloxyphenyl)-5-trifluoromethylbenzoic acid (95%) are vast, and there are many areas of research which could be explored in the future. These include further exploration of its potential anti-inflammatory, anti-allergic, and anti-oxidant effects, as well as its potential anti-cancer effects. Additionally, further research into its mechanism of action and its potential for use in the synthesis of various pharmaceuticals could be explored. Finally, further studies into its potential for use in the synthesis of various peptides and other biologically active compounds could be undertaken.
Méthodes De Synthèse
The synthesis of 3-(4-Benzyloxyphenyl)-5-trifluoromethylbenzoic acid (95%) can be achieved through a number of methods. One of the most common methods involves the reaction of 4-benzyloxybenzaldehyde and trifluoroacetic anhydride, followed by hydrolysis of the resulting product. This reaction is typically carried out in aqueous acetic acid, and yields the desired product in high yields.
Propriétés
IUPAC Name |
3-(4-phenylmethoxyphenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3O3/c22-21(23,24)18-11-16(10-17(12-18)20(25)26)15-6-8-19(9-7-15)27-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENYTGLTKXFHQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=CC(=C3)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692273 |
Source


|
| Record name | 4'-(Benzyloxy)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Benzyloxyphenyl)-5-trifluoromethylbenzoic acid | |
CAS RN |
1261981-33-2 |
Source


|
| Record name | 4'-(Benzyloxy)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




